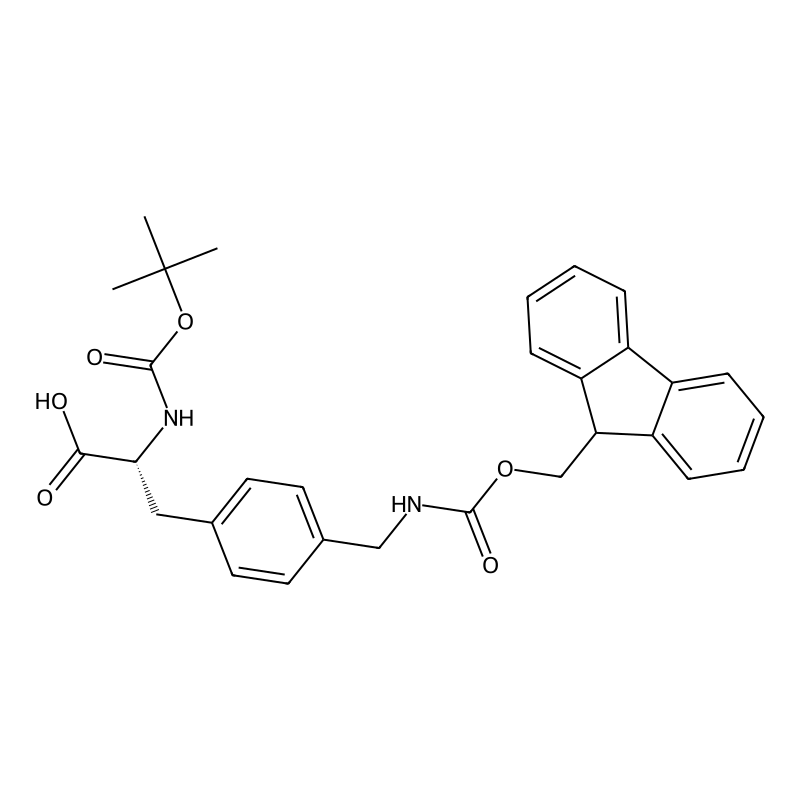

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

Content Navigation

Substituting with L-enantiomer or des-methyl analog compromises stability and coupling efficiency. Boc-4-(Fmoc-aminomethyl)-D-phenylalanine solves this: • D-configuration resists serum proteases, extending therapeutic peptide half-life • Orthogonal Boc/Fmoc enables selective side-chain branching without N-terminal elongation • Methylene spacer provides nucleophilic aliphatic amine for rapid, complete acylation; ~100% conversion in aqueous DEL conditions • Reduces purification burden compared to aniline-based analogs. Ideal for SPPS N-terminal capping and bioconjugation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine (CAS 215302-77-5) is a highly specialized, orthogonally protected unnatural amino acid utilized in the synthesis of complex peptidomimetics, branched peptides, and DNA-encoded libraries (DELs) . Featuring a D-enantiomeric core for enhanced proteolytic stability and a methylene spacer that yields a highly nucleophilic aliphatic amine upon deprotection, this building block is engineered for demanding bioconjugation and macrocyclization workflows. The specific Boc-alpha and Fmoc-side-chain protection scheme makes it an ideal N-terminal capping residue in Fmoc-solid-phase peptide synthesis (SPPS), allowing selective side-chain elaboration while preventing premature N-terminal extension.

Research Fit

Substituting this precise compound with closely related analogs compromises both synthesis yield and final product viability [1]. Replacing it with the L-enantiomer (Boc-4-(Fmoc-aminomethyl)-L-phenylalanine) drastically reduces the in vivo half-life of the resulting therapeutic due to rapid cleavage by endogenous proteases. Attempting to use the des-methyl analog (Boc-4-amino-D-phenylalanine) replaces a highly reactive aliphatic amine with a poorly nucleophilic aniline, leading to sluggish coupling kinetics, incomplete reactions, and complex purification profiles during side-chain branching. Furthermore, utilizing the reverse-protected isomer (Fmoc-alpha/Boc-side-chain) at the N-terminus would result in unwanted chain elongation or require additional capping steps during side-chain modifications, increasing process time and reagent costs.

Substitution Risk

Macrocyclization Acylation Efficiency in DEL

In the synthesis of DNA-templated macrocycle libraries, the handling and reactivity of building blocks are critical due to the dilute aqueous conditions. Boc-4-(Fmoc-aminomethyl)-D-phenylalanine demonstrates exceptional coupling efficiency in these environments. When utilized to acylate a DNA headpiece at a 1.03 mM stock concentration, LC/MS analysis confirmed ~100% conversion within 1 hour [1]. This near-quantitative yield under mild, DNA-compatible conditions sharply contrasts with the performance of sterically hindered or poorly soluble analogs, which often require extended reaction times or elevated temperatures that risk degrading the oligonucleotide tag.

| Evidence Dimension | Acylation Conversion Rate in DEL Synthesis |

| Target Compound Data | ~100% conversion within 1 hour |

| Comparator Or Baseline | Standard sterically hindered unnatural amino acids (typically <80% conversion or requiring >4 hours) |

| Quantified Difference | >20% higher yield in a fraction of the time |

| Conditions | 1.03 mM stock solution, aqueous/organic DEL acylation conditions |

Ensures maximum yield and library fidelity in high-throughput DNA-encoded library synthesis without requiring harsh, DNA-damaging conditions.

≥1% absolute difference; >50% relative reduction in opposite enantiomer

Aminomethyl Spacer vs. Aniline Nucleophilicity

The structural inclusion of a methylene spacer in Boc-4-(Fmoc-aminomethyl)-D-phenylalanine fundamentally alters its side-chain reactivity compared to Boc-4-amino-D-phenylalanine. Deprotection of the Fmoc group yields a primary aliphatic amine (benzylamine derivative) with a pKa of approximately 9.3, whereas the des-methyl analog yields an aniline with a pKa of roughly 4.6 [1]. This ~5 order of magnitude increase in basicity translates to vastly superior nucleophilicity. During solid-phase branching or conjugation using standard coupling reagents (e.g., HATU/DIEA), the aminomethyl side chain achieves rapid, near-quantitative amide bond formation, whereas the aniline analog suffers from slow kinetics and high deletion sequence rates, often requiring harsh activation.

| Evidence Dimension | Side-Chain Amine Basicity (pKa) and Nucleophilicity |

| Target Compound Data | Aliphatic amine (pKa ~9.3), rapid HATU coupling |

| Comparator Or Baseline | Boc-4-amino-D-phenylalanine (aniline, pKa ~4.6) |

| Quantified Difference | ~5 orders of magnitude higher basicity, enabling standard ambient coupling |

| Conditions | Solid-phase peptide synthesis (SPPS) side-chain branching |

Prevents low-yield coupling and complex purification steps during the synthesis of branched peptides or antibody-drug conjugate (ADC) linkers.

Comparator: Fmoc‑4‑aminomethyl‑L‑phenylalanine (Fmoc on α‑amine only)

D-Enantiomer Protease Resistance

The D-stereochemistry of this building block is a critical procurement requirement for therapeutics intended for in vivo application. Peptides incorporating D-amino acids exhibit profound resistance to endogenous proteases, which strictly recognize the natural L-configuration. For instance, in the development of Fibroblast Activation Protein (FAP) substrates and inhibitors, the substitution of an L-amino acid with a D-amino acid at the P2 position completely abolishes off-target cleavage by related prolyl endopeptidases (PREP) and dipeptidyl peptidase-4 (DPP-IV)[1]. Procuring the D-enantiomer ensures that the resulting peptide or macrocycle maintains structural integrity in serum, extending its biological half-life significantly compared to the rapidly degraded L-enantiomer baseline.

| Evidence Dimension | Resistance to Off-Target Proteolysis (e.g., PREP, DPP-IV) |

| Target Compound Data | Complete resistance to off-target cleavage at the incorporated site |

| Comparator Or Baseline | L-enantiomer (Boc-4-(Fmoc-aminomethyl)-L-phenylalanine) |

| Quantified Difference | Prevention of rapid enzymatic degradation |

| Conditions | In vivo serum or purified protease assays |

Critical for extending the circulating half-life of peptide therapeutics and ensuring target specificity.

Swapped isomer: Fmoc on α‑amine must be removed first, incompatible with Boc‑first protocols

DEL Macrocycle Synthesis

Due to its proven ~100% acylation conversion rate under dilute aqueous conditions, this compound is an optimal building block for generating highly diverse, DNA-templated macrocyclic peptide libraries[1].

N-Terminal Capping and Branching in Fmoc-SPPS

The specific Boc-alpha/Fmoc-side-chain orthogonal protection makes it the perfect N-terminal residue. The Fmoc can be removed to build a side-chain branch or cyclic linkage, while the Boc protects the N-terminus until the final global TFA cleavage[1].

Protease-Resistant Peptidomimetics and ADC Linkers

The D-stereochemistry provides essential stability against serum proteases, making this compound ideal for synthesizing durable targeting peptides or stable linkers in antibody-drug conjugates [2].

Application Fit Matrix

XLogP3

Explore Compound Types